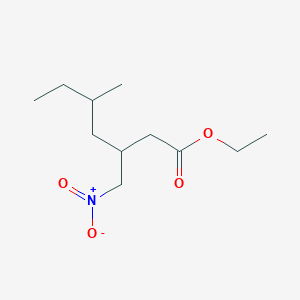

Ethyl 5-methyl-3-nitromethylheptanoate

Descripción

Ethyl 5-methyl-3-nitromethylheptanoate is an ester derivative of heptanoic acid, featuring a nitromethyl (-CH₂NO₂) substituent at position 3 and a methyl (-CH₃) group at position 5 on the carbon chain. The ethyl ester group (-COOEt) at the terminal end contributes to its hydrophobicity and reactivity. Nitromethyl groups are electron-withdrawing, which may enhance the compound’s susceptibility to nucleophilic attack or reduction reactions.

Propiedades

Fórmula molecular |

C11H21NO4 |

|---|---|

Peso molecular |

231.29 g/mol |

Nombre IUPAC |

ethyl 5-methyl-3-(nitromethyl)heptanoate |

InChI |

InChI=1S/C11H21NO4/c1-4-9(3)6-10(8-12(14)15)7-11(13)16-5-2/h9-10H,4-8H2,1-3H3 |

Clave InChI |

ICFVELKOEGGBPB-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)CC(CC(=O)OCC)C[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl 2-Benzamido-3-Methyleneheptanoate (Compound 33)

Structural Similarities :

- Both compounds share an ethyl heptanoate backbone.

- Substitutents at position 3 (nitromethyl vs. methylene).

Key Differences :

- Functional Groups : Compound 33 has a benzamido (-NHCOPh) group at position 2 and a methylene (-CH₂-) group at position 3, whereas the target compound features a nitromethyl group.

- Synthesis : Compound 33 is synthesized via nickel-catalyzed coupling, while the target compound’s synthesis might involve nitroalkylation or Michael addition (inferred).

Physical Properties :

- Compound 33’s molecular weight is estimated at ~289 g/mol (C₁₇H₂₃NO₃), while the target compound’s formula (C₁₁H₂₁NO₄) suggests a molecular weight of ~243 g/mol.

Ethyl 5-(Dimethylamino)-2-...Pentanoate (Compound 13)

Structural Similarities :

- Both are ethyl esters with branched substituents.

Key Differences :

- Substituents: Compound 13 has a dimethylamino (-NMe₂) group and a complex aryl sulfonamide, contrasting with the nitromethyl and methyl groups in the target compound.

- Polarity: The dimethylamino group in 13 is electron-donating, increasing solubility in polar solvents compared to the nitromethyl group.

5-Ethyl-3-Heptanone

Structural Similarities :

- Both have a seven-carbon chain with substituents at positions 3 and 4.

Key Differences :

- Functional Group: 5-Ethyl-3-heptanone is a ketone, whereas the target compound is an ester with a nitromethyl group.

- Physical Properties :

- Molecular weight: 142.24 g/mol (C₉H₁₈O) for the ketone vs. ~243 g/mol for the target ester.

- Ketones generally exhibit higher boiling points than esters due to stronger dipole interactions.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.